Nanonorcaryophyllene B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nanonorcaryophyllene B is a natural product found in Sinularia nanolobata with data available.

科学的研究の応用

Neuroprotective Properties

1. Parkinson's Disease

Recent studies have highlighted the neuroprotective effects of β-caryophyllene (BCP), a compound closely related to Nanonorcaryophyllene B. Research indicates that BCP can inhibit neuroinflammation and protect dopaminergic neurons in models of Parkinson's disease. In one study, BCP treatment significantly improved motor dysfunction and reduced levels of inflammatory markers such as NLRP3 and IL-1β in the substantia nigra and striatum .

2. Cerebral Ischemia

BCP has also been shown to mitigate damage from cerebral ischemia-reperfusion injury. In experimental models, it reduced necroptotic cell death and inflammation, suggesting a potential therapeutic role in stroke management. The compound demonstrated significant reductions in infarct volumes and neuronal necrosis when administered prior to ischemic events .

Anti-inflammatory Effects

1. Muscle Recovery

this compound has applications in managing delayed onset muscle soreness (DOMS). A study developed a liposomal formulation of β-caryophyllene (Rephyll) that improved its stability and bioavailability. Clinical trials showed that this formulation effectively reduced pain associated with DOMS without adverse side effects, highlighting its potential for sports medicine .

2. Cardiovascular Protection

In cardiovascular research, β-caryophyllene has been studied for its ability to protect against myocardial injury induced by isoproterenol. The compound exhibited cardioprotective effects by modulating inflammatory pathways and preserving cardiac function during stress conditions . This suggests that this compound may serve as a beneficial agent in treating heart diseases.

Drug Delivery Systems

1. Nanoliposomes

Recent advancements have focused on encapsulating β-caryophyllene in nanoliposomes to enhance its delivery efficiency. The encapsulated form showed improved pharmacokinetics and bioavailability, making it a promising candidate for therapeutic applications . This approach could be pivotal in designing effective drug delivery systems for various diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibition of neuroinflammation | Improved motor function and reduced inflammatory markers |

| Cerebral Ischemia | Reduction of necroptotic cell death | Decreased infarct volumes and neuronal damage |

| Muscle Recovery | Anti-inflammatory properties | Significant reduction in pain associated with DOMS |

| Cardiovascular Protection | Modulation of inflammatory pathways | Preservation of cardiac function under stress |

| Drug Delivery Systems | Enhanced stability and bioavailability via nanoliposomes | Improved pharmacokinetics and therapeutic efficacy |

Case Studies

- Neuroprotection in Parkinson's Disease: A study demonstrated that β-caryophyllene could significantly reduce neuroinflammation markers and improve motor function in a hemiparkinsonism model induced by 6-hydroxydopamine .

- Cerebral Ischemia-Reperfusion Injury: Another investigation revealed that β-caryophyllene treatment led to decreased neuronal necrosis and inflammatory cytokine levels following ischemic injury, indicating its protective role against stroke .

- Liposomal Formulation for Muscle Soreness: Clinical trials involving Rephyll showed that participants experienced lower pain levels after exercise, confirming the efficacy of the liposomal delivery system for β-caryophyllene .

特性

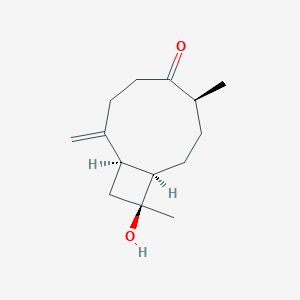

分子式 |

C14H22O2 |

|---|---|

分子量 |

222.32 g/mol |

IUPAC名 |

(1R,6S,9R,10S)-10-hydroxy-6,10-dimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |

InChI |

InChI=1S/C14H22O2/c1-9-5-7-13(15)10(2)4-6-12-11(9)8-14(12,3)16/h10-12,16H,1,4-8H2,2-3H3/t10-,11-,12+,14-/m0/s1 |

InChIキー |

SNRJRYXYMKILLJ-FMSGJZPZSA-N |

異性体SMILES |

C[C@H]1CC[C@@H]2[C@@H](C[C@]2(C)O)C(=C)CCC1=O |

正規SMILES |

CC1CCC2C(CC2(C)O)C(=C)CCC1=O |

同義語 |

nanonorcaryophyllene B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。